Loliolide

説明

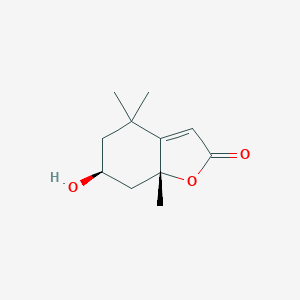

Loliolide (C₁₁H₁₆O₃), a monoterpenoid hydroxyl lactone, is a carotenoid-derived metabolite ubiquitously found in marine algae, terrestrial plants, and fungi . Structurally, it features a bicyclic skeleton with a hydroxy group at the C-3 position (Figure 4, ), which is critical for its bioactivity. This compound functions as a signaling molecule in plant-plant interactions, mediating allelopathic responses such as germination inhibition and growth suppression in competing species . Beyond its ecological roles, it exhibits diverse pharmacological properties, including:

- Anti-adipogenic activity: Suppression of adipogenesis in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) via AMPK/Wnt/β-catenin pathway activation .

- Anticancer effects: Potent cytotoxicity against ovarian cancer cell lines (IC₅₀ = 8.62–10.71 μM), outperforming the drug bazedoxifene in resistant variants .

- Neuroprotective properties: Inhibition of ROS production and apoptosis in UVA-B-exposed cellular models .

- Allelopathic activity: Growth inhibition of rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli) at IC₅₀ values of 0.022–0.081 mM .

特性

IUPAC Name |

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVQXKKKAVVSMW-WRWORJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019112 | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5989-02-6 | |

| Record name | Loliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loliolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOLIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Cerium Enolate Chemistry

A versatile synthetic route to racemic this compound involves cerium enolate chemistry. The process begins with the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohexenone, forming a key intermediate. This intermediate undergoes cyclization and oxidation to yield this compound. The cerium enolate approach is advantageous due to its compatibility with sensitive functional groups, enabling high regioselectivity.

Reformatsky and Wittig Reactions

An alternative synthesis of dehydrothis compound, a structurally related compound, employs intramolecular aldol condensation, Reformatsky reaction, and Wittig reaction. Although this method targets dehydrothis compound, the steps are adaptable for this compound synthesis. The Reformatsky reaction introduces the lactone moiety, while the Wittig reaction constructs the bicyclic framework. This route, while labor-intensive, demonstrates the flexibility of classical organic reactions in terpenoid synthesis.

Industrial-Scale Production Techniques

Industrial production of this compound prioritizes scalability and cost-effectiveness. Large-scale extraction from marine algae involves solvent partitioning (e.g., ethyl acetate or chloroform) followed by sequential chromatography. Solid-phase extraction (SPE) using macroporous resins like D101 is employed to handle bulk quantities, reducing solvent consumption compared to traditional silica gel chromatography. High-performance centrifugal partition chromatography (CPC) has also been explored for continuous separation, though prep-HPLC remains the gold standard for final purification due to its resolution.

Purification and Isolation Strategies

Chromatographic Techniques

| Technique | Purpose | Efficiency |

|---|---|---|

| Macroporous Resin | Bulk removal of pigments | Reduces sample complexity by 60–70% |

| Prep-HPLC | High-resolution separation | Achieves >95% purity |

| MOP-Based SPE | Selective enrichment | Enhances yield by 2–3 fold |

The integration of MOPs with prep-HPLC has revolutionized this compound purification, offering superior selectivity over conventional silica gel columns. For instance, MOPs functionalized with amine groups selectively bind this compound’s lactone ring, enabling targeted elution with acetonitrile-water gradients.

Critical Analysis of Methodologies

While natural extraction ensures access to enantiomerically pure this compound, its reliance on scarce biological sources poses sustainability challenges. Synthetic routes, though scalable, require costly catalysts and generate racemic mixtures necessitating further resolution. Industrial methods strike a balance but must optimize solvent recovery systems to reduce environmental impact.

化学反応の分析

Types of Reactions: Loliolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with various functional groups .

科学的研究の応用

Neuroprotective Effects

Research indicates that loliolide exhibits significant neuroprotective properties. A study demonstrated that this compound could enhance cell viability against neurotoxic agents like 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, suggesting its potential as a therapeutic agent for neurological diseases such as Parkinson's disease. The mechanism involves mitochondrial protection, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In human retinal pigment epithelial (RPE) cells exposed to ultrafine particulate matter, this compound significantly alleviated inflammation by inhibiting the MAPK/NF-κB signaling pathways . Additionally, it suppressed nitric oxide production in macrophages, further supporting its anti-inflammatory potential .

Antioxidant Activity

The compound's antioxidant properties are well-documented. Isolated from Sargassum ringgoldianum, this compound demonstrated protective effects against hydrogen peroxide-induced cell damage through various assays, including DPPH and H2O2 radical scavenging tests . This suggests its application in preventing oxidative stress-related diseases.

Cosmetic Applications

This compound's anti-aging and wound-healing properties make it a valuable ingredient in the cosmetic industry. Studies on human keratinocyte cells (HaCaT) revealed that this compound could inhibit apoptosis induced by UV radiation and promote skin repair by enhancing the expression of growth factors and reducing matrix metalloproteinase levels associated with wrinkle formation . These findings highlight its potential use in skincare formulations aimed at anti-aging and skin regeneration.

Anti-adipogenic Effects

Recent studies have shown that this compound can inhibit adipogenesis in pre-adipocytes (3T3-L1 cells). It significantly reduced lipid accumulation and promoted lipolysis by enhancing the expression of thermogenic markers such as PGC-1α and hormone-sensitive lipase (HSL) . This suggests a potential role for this compound in weight management and metabolic health.

Diabetes Management

The compound's ability to regulate lipid metabolism may extend to diabetes management, where controlling adipose tissue development is crucial for insulin sensitivity and overall metabolic health .

Case Studies and Research Findings

作用機序

類似化合物との比較

Comparison with Similar Compounds

Loliolide belongs to a family of structurally related monoterpene lactones, including dehydrothis compound, epi-loliolide, and isothis compound. Key comparative data are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogues

This compound vs. Dehydrothis compound

- Structural Basis : Dehydrothis compound lacks the C-3 hydroxy group present in this compound (Figure 4, ).

- Bioactivity :

- Ecological Role : Both compounds contribute to the allelopathy of Ludwigia decurrens, but this compound is the primary bioactive agent .

This compound vs. Epi-loliolide

This compound vs. Isothis compound

- Structural Basis : Isothis compound has an isomeric lactone ring configuration .

- Bioactivity: Isothis compound shows comparable growth-inhibitory effects on weeds but lacks reported anti-cancer or anti-adipogenic activity . Its anti-melanogenetic activity suggests divergent structure-activity relationships (SAR) compared to this compound .

Structure-Activity Relationship (SAR) Insights

- C-3 Hydroxy Group : Critical for allelopathic and anti-adipogenic activities. Removal (as in dehydrothis compound) reduces potency by 3–4× .

- Stereochemistry : Epi-loliolide’s C-6 configuration diminishes selectivity in cytotoxicity assays, highlighting the importance of chiral centers .

- Lactone Ring Modifications: Isothis compound’s altered ring structure shifts bioactivity toward melanogenesis inhibition, suggesting flexibility in target engagement .

生物活性

Loliolide is a monoterpenoid hydroxylactone predominantly found in various algae and plants. Its biological activities have garnered significant interest due to its potential therapeutic applications, particularly in neuroprotection, anti-inflammation, and anti-apoptosis. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a simple structure characterized by a hydroxyl group and a lactone ring. Its chemical formula is , which contributes to its diverse biological activities. The compound is often isolated from sources such as Cladophora tomentosum and Sargassum ringgoldianum.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In vitro experiments using SH-SY5Y neuronal cells demonstrated that this compound significantly increased cell viability and reduced oxidative stress markers:

| Concentration (µM) | Cell Viability Increase (%) | ROS Levels Decrease (%) | Caspase-3 Activity Decrease (%) |

|---|---|---|---|

| 50 | 23.70 ± 7.77 | 35.4 | 110.1 ± 37.82 |

| 100 | 41.06 ± 6.31 | 45.0 | 126.1 ± 48.95 |

This compound's mechanism of action includes mitochondrial protection, reduction of reactive oxygen species (ROS), and inhibition of the NF-kB pathway, which is crucial in inflammation and apoptosis regulation .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages. The compound also inhibits nitric oxide production, further demonstrating its potential as an anti-inflammatory agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and protect cellular components from oxidative damage. Studies have shown that treatment with this compound enhances catalase activity, which is vital for detoxifying hydrogen peroxide in cells:

| Treatment Condition | Catalase Activity Increase (%) |

|---|---|

| Control | 24.00 ± 1.03 |

| This compound (100 µM) | 60.40 ± 3.72 |

This increase in catalase activity suggests that this compound not only protects against oxidative stress but also enhances the cellular antioxidant defense system .

Anti-apoptotic Effects

In addition to its neuroprotective and anti-inflammatory properties, this compound has shown promising results in preventing apoptosis in human keratinocytes (HaCaT cells) exposed to UV radiation. The compound reduced ROS levels and DNA damage while decreasing the expression of apoptotic markers such as caspases:

| Treatment Condition | Cell Death Reduction (%) |

|---|---|

| UVB Only | 70% |

| UVB + this compound (100 µM) | 30% |

These findings indicate that this compound can mitigate UV-induced cell death through its antioxidant effects .

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound on SH-SY5Y cells treated with 6-OHDA, revealing that this compound significantly improved cell viability and reduced apoptotic markers compared to untreated controls .

- Anti-inflammatory Research : Another study focused on this compound's effects on RAW 264.7 macrophages, demonstrating a marked reduction in nitric oxide production and inflammatory cytokines upon treatment with the compound .

- Photoprotective Effects : Research on HaCaT cells showed that pretreatment with this compound before UV exposure led to decreased oxidative stress and enhanced cell survival rates, suggesting its potential use in photoprotection strategies .

Q & A

Q. What are the standard methods for isolating and purifying loliolide from natural sources, and how is purity validated?

this compound is commonly isolated via solvent extraction (e.g., chloroform) followed by chromatographic techniques. High-performance centrifugal partition chromatography (HPCPC) is effective for purification, yielding high-purity compounds . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with diode array detection, comparing retention times and spectral data to authenticated standards .

Q. Which spectroscopic and analytical techniques are used to confirm the structural identity of this compound?

Key methods include:

- 1H NMR : Characteristic methylene proton signals (e.g., δH 2.42, 1.99, 1.75, 1.53) and comparison to published spectra .

- Electron ionization mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 196.24) and fragmentation patterns .

- Co-elution with standards : Confirmation via HPLC or LC-MS using commercially available this compound standards .

Q. What are the primary biological activities of this compound reported in preclinical studies?

this compound exhibits:

- Antioxidant effects : Scavenges DPPH, H₂O₂, and intracellular ROS in dose-dependent models (e.g., Vero cells, zebrafish) .

- Hair follicle induction : Promotes proliferation in human dermal papilla (HDP) spheroids via AKT/GSK3β signaling .

- Lipid inhibition : Suppresses adipogenesis in 3T3-L1 cells by downregulating PPAR-γ, C/EBP-α, and SREBP-1 .

Advanced Research Questions

Q. How does this compound activate the AKT/GSK3β pathway in hair follicle cells, and what experimental approaches validate its mechanism?

this compound increases phosphorylation of AKT (Ser473) and GSK3β (Ser9), enhancing β-catenin stabilization and nuclear translocation. Methodologies include:

- Immunoblotting : Quantifying phospho-AKT and downstream targets (e.g., WNT5A, LEF1) .

- Inhibitor assays : Using LY294002 (PI3K/AKT inhibitor) to block growth-promoting effects, confirming pathway dependency .

- Transcriptional profiling : RNA sequencing to identify upregulated WNT/β-catenin target genes .

Q. What methodological challenges arise when studying this compound’s role as a plant stress signal, and how can they be addressed?

Challenges include:

- Distinguishing direct vs. indirect effects : Use transcriptional profiling (e.g., RNA-seq) to map jasmonic acid (JA)- and H₂O₂-related defense genes activated by this compound .

- Cross-species variability : Conduct comparative studies in model plants (e.g., Arabidopsis, rice) with standardized stress induction protocols .

- Quantifying root-secreted this compound : Employ LC-MS/MS with isotopically labeled internal standards for precise measurement .

Q. How can contradictory findings about this compound’s effects on lipid metabolism be reconciled?

Discrepancies may stem from:

- Cell-type specificity : 3T3-L1 adipocytes show anti-adipogenic effects, while other models (e.g., hepatic cells) may lack responsive pathways .

- Dose-dependent responses : Optimize concentration ranges using MTT assays to exclude cytotoxicity .

- Pathway crosstalk : Co-treatment with inhibitors (e.g., HSL inhibitors) to isolate this compound’s lipolytic vs. adipogenic effects .

Q. What experimental designs are recommended for assessing this compound’s antioxidant efficacy in vivo versus in vitro?

- In vitro : Use ESR spectroscopy to measure radical scavenging (e.g., alkyl, hydroxyl radicals) and cell-based assays (MTT, Hoechst staining) for ROS reduction .

- In vivo : Employ zebrafish models with AAPH-induced oxidative stress, quantifying survival rates, lipid peroxidation (MDA levels), and apoptosis markers (e.g., caspase-3) .

- Statistical rigor : Apply ANOVA with post hoc tests (e.g., Tukey’s HSD) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。